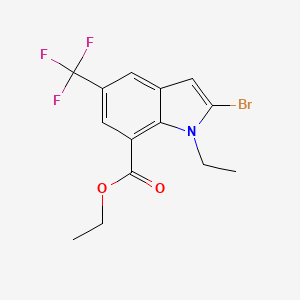
ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, ethyl, and trifluoromethyl groups in its structure makes it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with an indole derivative.
Bromination: The indole derivative undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Ethylation: The brominated intermediate is then subjected to ethylation using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.
Esterification: Finally, the carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate can be compared with other indole derivatives:
Ethyl 2-bromo-1-ethyl-1H-indole-7-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 2-bromo-5-(trifluoromethyl)-1H-indole-7-carboxylate: Lacks the ethyl group at the 1-position, leading to variations in reactivity and applications.
Ethyl 2-chloro-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate:
The unique combination of bromine, ethyl, and trifluoromethyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13BrF3NO2 |
|---|---|
Peso molecular |
364.16 g/mol |
Nombre IUPAC |
ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)indole-7-carboxylate |
InChI |
InChI=1S/C14H13BrF3NO2/c1-3-19-11(15)6-8-5-9(14(16,17)18)7-10(12(8)19)13(20)21-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
MYWVLARWRDUROD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC2=CC(=CC(=C21)C(=O)OCC)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
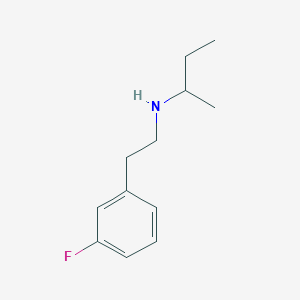
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)



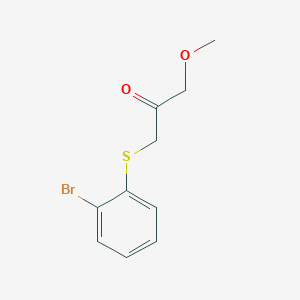

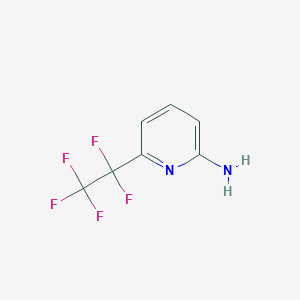


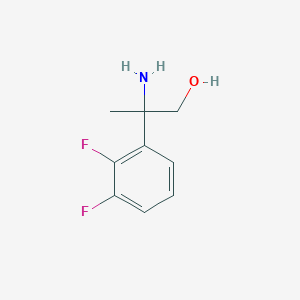
![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)

